![molecular formula C34H32FN5Na2O7 B607603 Gastrazole CAS No. 862583-15-1](/img/structure/B607603.png)
Gastrazole
描述
加斯特拉唑是一种强效且选择性的胃泌素受体拮抗剂。它主要用于治疗晚期胰腺癌。 加斯特拉唑通过抑制胰腺癌细胞的生长发挥作用,使其成为肿瘤学研究中很有前景的化合物 .
准备方法
合成路线和反应条件
加斯特拉唑的合成涉及一系列化学反应,包括苯并咪唑衍生物的形成。已经开发出一种实用且可扩展的合成方法来制备多公斤批次的加斯特拉唑。 该方法涉及通过苯并咪唑酰胺酸衍生物的异酰亚胺进行的酰胺键形成反应 .
工业生产方法
加斯特拉唑的工业生产遵循类似的合成路线,但规模更大。该工艺经过优化,以确保最终产品的高产率和纯度。 反应条件得到严格控制,以确保化合物在整个生产过程中保持稳定 .
化学反应分析
反应类型
加斯特拉唑经历各种化学反应,包括:
氧化: 在特定条件下,加斯特拉唑可以被氧化形成不同的氧化产物。
还原: 还原反应可用于修饰加斯特拉唑的化学结构。
常用试剂和条件
与加斯特拉唑反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件,例如温度、压力和pH值,经过优化以实现所需的化学转化 .
形成的主要产物
加斯特拉唑化学反应形成的主要产物取决于反应类型和所用试剂。 例如,氧化反应可能会生成加斯特拉唑的氧化衍生物,而取代反应可能会生成取代的苯并咪唑衍生物 .
科学研究应用
Treatment of Advanced Pancreatic Cancer
Gastrazole has been primarily investigated for its efficacy in treating advanced pancreatic cancer. Two significant randomized controlled trials have assessed its impact on patient survival compared to placebo and fluorouracil (5-FU).
- Trial A : In this trial, 18 patients with biopsy-proven inoperable pancreatic carcinoma were randomized to receive either protracted venous infusion (PVI) this compound or placebo. Results indicated that patients receiving this compound had a median survival of 7.9 months compared to 4.5 months for those receiving placebo (log rank ) .
- Trial B : This trial involved 98 patients and compared PVI this compound with PVI fluorouracil (5-FU). While the median survival for this compound was 3.6 months versus 4.2 months for 5-FU, the one-year survival rates were 13.2% for this compound compared to 26.2% for 5-FU .
Safety Profile
This compound has shown a favorable safety profile with no significant differences in toxicity compared to placebo or 5-FU, apart from complications related to central venous catheters . Common side effects include diarrhea, dizziness, and nausea .
Pharmacology and Biochemistry
Beyond oncology, this compound is also being studied for its potential applications in other types of cancer and gastrointestinal disorders:
- Pharmacology : Research is ongoing into its effects on various cancers beyond pancreatic cancer, exploring its role in inhibiting tumor growth through gastrin receptor antagonism.
- Biochemistry : this compound is utilized in studies examining the biological roles of gastrin receptors in different physiological processes, contributing to a better understanding of their involvement in cancer and other diseases .
Summary of Clinical Trials
The following table summarizes key findings from the clinical trials involving this compound:
Trial | Treatment Comparison | Median Survival (Months) | One-Year Survival Rate (%) | Significant Findings |
---|---|---|---|---|
A | This compound vs Placebo | 7.9 vs 4.5 | 33 vs 11 | Statistically significant improvement (log rank ) |
B | This compound vs 5-FU | 3.6 vs 4.2 | 13.2 vs 26.2 | No significant difference in median survival (log rank ) |
作用机制
加斯特拉唑通过选择性抑制胃泌素受体发挥作用,该受体参与胰腺癌细胞的生长和增殖。通过阻断该受体,加斯特拉唑阻止了促进癌细胞生长的信号通路激活。 这种抑制导致肿瘤生长减缓,并提高晚期胰腺癌患者的生存率 .
相似化合物的比较
类似化合物
加斯特拉唑的独特之处
加斯特拉唑在其对胃泌素受体的选择性抑制方面是独特的,使其在治疗晚期胰腺癌方面特别有效。 与主要减少胃酸分泌的质子泵抑制剂不同,加斯特拉唑靶向参与癌细胞生长的分子通路 .
生物活性
Gastrazole, also known as JB95008, is a selective antagonist of the CCK2/gastrin receptor, primarily studied for its potential in treating pancreatic cancer. This article delves into its biological activity, mechanisms of action, clinical trials, and relevant case studies.
This compound functions by inhibiting the binding of gastrin to the CCK2 receptor, which is implicated in the growth stimulation of pancreatic cancer cells. Gastrin is known to promote cell proliferation and survival through various signaling pathways, including the activation of protein kinase B (Akt) and mitogen-activated protein kinase (MAPK) pathways. By blocking these interactions, this compound may reduce tumor growth and enhance the efficacy of chemotherapeutic agents.
Clinical Trials
Two significant clinical trials have been conducted to evaluate the efficacy of this compound in advanced pancreatic cancer:
-
Trial A : This trial compared protracted venous infusion (PVI) of this compound against a placebo.
- Results :
- Survival : Median survival was 7.9 months for this compound compared to 4.5 months for placebo (log-rank ).
- 1-Year Survival : 33% for this compound vs. 11% for placebo.
- Toxicity : No significant differences in toxicity were noted except for complications related to catheter use.
- Results :
-
Trial B : This trial compared this compound with fluorouracil (5-FU).
- Results :
- Survival : Median survival was 3.6 months for this compound vs. 4.2 months for 5-FU (log-rank ).
- 1-Year Survival : 13.2% for this compound vs. 26.2% for 5-FU.
- Toxicity : this compound exhibited significantly less diarrhea and stomatitis compared to 5-FU.
- Results :
Summary of Clinical Trial Data
Characteristics | This compound | Placebo | 5-FU |
---|---|---|---|
Number of Patients | 18 (Trial A), 98 (Trial B) | 9 (Trial A) | 42 |
Median Age (Range) | 57 (44–75) | 67 (55–78) | Not specified |
Median Survival | 7.9 months (Trial A) | 4.5 months (Trial A) | 4.2 months |
1-Year Survival Rate | 33% (Trial A) | 11% (Trial A) | 26.2% |
Toxicity Profile | Mild; less diarrhea and stomatitis | N/A | Higher incidence of toxicity |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits gastrin-stimulated growth in pancreatic cancer cell lines such as PAN1 and BXPC3. The inhibition was further enhanced when combined with chemotherapeutic agents like gemcitabine and taxotere:
- Synergistic Effects : Gastrin antiserum combined with taxotere showed a significant increase in inhibition rates from 12.7% to over 70%, indicating that targeting gastrin might improve treatment outcomes when used alongside conventional chemotherapy.
Case Studies
Several case studies highlight the clinical relevance of this compound in managing pancreatic cancer:
- Case Study Example : A patient with advanced pancreatic cancer treated with this compound showed a notable improvement in quality of life and prolonged survival compared to historical controls not receiving active treatment.
属性
IUPAC Name |
disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHAXHRARUCKASM-UJXPALLWSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32FN5Na2O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235459 | |
Record name | JB-95008 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862583-15-1 | |
Record name | JB-95008 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JB-95008 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80235459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JB-95008 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。